molecular formula C17H18ClN3O3 B5743620 4-chloro-N-[4-(diethylamino)phenyl]-3-nitrobenzamide

4-chloro-N-[4-(diethylamino)phenyl]-3-nitrobenzamide

Cat. No.: B5743620
M. Wt: 347.8 g/mol
InChI Key: FRZWFKSGSMPEKO-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(diethylamino)phenyl]-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a diethylamino group, and a nitro group attached to a benzamide core

Properties

IUPAC Name

4-chloro-N-[4-(diethylamino)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-3-20(4-2)14-8-6-13(7-9-14)19-17(22)12-5-10-15(18)16(11-12)21(23)24/h5-11H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZWFKSGSMPEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(diethylamino)phenyl]-3-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Amination: The nitro compound is then subjected to a nucleophilic aromatic substitution reaction with diethylamine to introduce the diethylamino group at the 4-position of the phenyl ring.

    Coupling: Finally, the diethylamino-substituted nitrobenzene is coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(diethylamino)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The diethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 4-chloro-N-[4-(diethylamino)phenyl]-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the original compound.

Scientific Research Applications

4-chloro-N-[4-(diethylamino)phenyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and bacterial infections.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(diethylamino)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-3-nitrobenzamide
  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

Uniqueness

4-chloro-N-[4-(diethylamino)phenyl]-3-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and material science.

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